(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
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Overview
Description
Scientific Research Applications
Photoluminescence Properties
- Fluorene Derivatives Synthesis : Derivatives of π-extended fluorenes, including those with nitro groups, have been synthesized, exhibiting high fluorescence quantum yields and solvatochromic properties. These compounds show potential for applications in fluorescent materials and sensors (Kotaka, Konishi, & Mizuno, 2010).
Synthetic Methodologies
- Novel Synthesis Approaches : A new synthesis route for the catechol-O-methyltransferase inhibitor, entacapone, highlights the versatility of similar compounds in synthesizing pharmaceuticals. This method emphasizes the role of amine-mediated demethylation, showing the compound's relevance in drug development (Harisha et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Studies : N-Phenyl-benzamide derivatives, featuring nitro and methoxy substituents, have been evaluated for their corrosion inhibition efficiency on mild steel in acidic conditions. Such studies demonstrate the compound's potential in materials science, particularly in protecting metals from corrosion (Mishra et al., 2018).
Electrochromic Materials
- Near-Infrared Electrochromic Polyamides : The development of near-infrared electrochromic aromatic polyamides, incorporating similar structural motifs, showcases applications in smart windows and displays. These materials exhibit reversible electrochemical oxidation, high contrast ratio, and coloration efficiency, indicating their utility in advanced optical devices (Yen & Liou, 2009).
Molecular Probes for Parkinson's Disease
- PET Agent Synthesis for LRRK2 : Synthesizing PET agents for imaging LRRK2 enzyme in Parkinson's disease involves compounds with similar chemical frameworks. This research is crucial for developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Future Directions
Future research on this compound could potentially involve exploring its synthesis, its reactivity with various reagents, its physical and chemical properties, and any potential bioactivity. It could also involve investigating potential applications for this compound in fields such as medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-23-9-14(2-7-22(23)35-13-15-3-4-17(25)10-19(15)27)8-16(12-28)24(31)29-20-6-5-18(26)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSYEZBPNJKBNW-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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